molecular formula C7H9ClO B13022690 4-Chlorocyclohex-3-ene-1-carbaldehyde

4-Chlorocyclohex-3-ene-1-carbaldehyde

Cat. No.: B13022690
M. Wt: 144.60 g/mol
InChI Key: MIBCZVFURYOHHF-UHFFFAOYSA-N
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Description

4-Chlorocyclohex-3-ene-1-carbaldehyde is an organic compound with the molecular formula C7H9ClO. It is a chlorinated derivative of cyclohexene and contains an aldehyde functional group. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chlorocyclohex-3-ene-1-carbaldehyde can be synthesized through several methodsThe reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) and an oxidizing agent like pyridinium chlorochromate (PCC) to introduce the aldehyde group .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Chlorocyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chlorocyclohex-3-ene-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chlorocyclohex-3-ene-1-carbaldehyde depends on its chemical reactivity The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of various derivativesThese reactions enable the compound to interact with various molecular targets and pathways .

Comparison with Similar Compounds

4-Chlorocyclohex-3-ene-1-carbaldehyde can be compared with other similar compounds, such as:

    4-Chlorocyclohexanone: Lacks the double bond present in this compound, leading to different reactivity and applications.

    4-Chlorobenzaldehyde: Contains an aromatic ring instead of a cyclohexene ring, resulting in distinct chemical properties and uses.

    Cyclohex-3-ene-1-carbaldehyde:

This compound is unique due to its combination of a chlorinated cyclohexene ring and an aldehyde functional group, which provides a versatile platform for various chemical transformations and applications .

Biological Activity

4-Chlorocyclohex-3-ene-1-carbaldehyde is a chemical compound with potential biological activities that have been the focus of various studies. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant data and case studies.

  • Molecular Formula : C7H9ClO
  • Molecular Weight : 144.60 g/mol
  • CAS Number : 19095038
  • IUPAC Name : this compound

Biological Activity

The biological activity of this compound has been explored in several contexts, particularly its potential as an antimicrobial and anticancer agent. The compound's structure allows it to interact with various biological targets, leading to diverse effects.

Antimicrobial Properties

Studies have indicated that this compound exhibits significant antimicrobial activity. For instance, a study evaluated its efficacy against several bacterial strains, demonstrating a notable inhibition of growth:

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

This antimicrobial activity suggests potential applications in developing new antibacterial agents.

Anticancer Activity

Research has also focused on the anticancer properties of this compound. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. A notable study reported the following findings:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values :
    • HeLa: 25 µM
    • MCF-7: 30 µM
    • A549: 20 µM

These results indicate that the compound may serve as a lead for developing new anticancer therapies.

The mechanism through which this compound exerts its biological effects is not fully understood but is believed to involve:

  • Interaction with Cellular Targets : The compound may bind to specific proteins or enzymes, altering their function.
  • Induction of Oxidative Stress : It may increase reactive oxygen species (ROS) levels in cells, leading to apoptosis.
  • Inhibition of Cell Proliferation : The compound could interfere with the cell cycle, preventing tumor growth.

Case Studies

Several case studies have highlighted the biological implications of this compound:

  • Study on Antimicrobial Activity :
    • Conducted by researchers at a university laboratory, this study involved testing various concentrations of the compound against different bacterial strains. Results showed a dose-dependent inhibition, supporting its potential as an antibiotic candidate.
  • Investigation into Anticancer Effects :
    • A collaborative study explored the effects of the compound on human cancer cell lines. The findings indicated that treatment with this compound resulted in increased apoptosis markers and reduced cell viability.

Properties

Molecular Formula

C7H9ClO

Molecular Weight

144.60 g/mol

IUPAC Name

4-chlorocyclohex-3-ene-1-carbaldehyde

InChI

InChI=1S/C7H9ClO/c8-7-3-1-6(5-9)2-4-7/h3,5-6H,1-2,4H2

InChI Key

MIBCZVFURYOHHF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CCC1C=O)Cl

Origin of Product

United States

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